(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione
Overview
Description
Triamcinolone metabolite.
Scientific Research Applications
Steroid Structure and Biological Activity
This compound, being a derivative of androsterone, is significant in understanding steroid structure and biological activity. Djigoué et al. (2012) investigated similar androsterone derivatives to comprehend their structural features and biological implications, highlighting the importance of the E-ring in these compounds for their biological activities (Djigoué et al., 2012).
Intermediate in Synthesis of Hormone Pharmaceuticals
The compound's structure has been explored as an intermediate in the synthesis of hormone pharmaceuticals. Nie et al. (2006) studied a structurally similar compound, focusing on its role as an intermediary in hormone synthesis and its molecular interactions (Nie, Wang, & Zhou, 2006).
Molecular Conformation and Interactions
Studies like that of Ketuly et al. (2010) have delved into the crystal structures of related compounds, providing insight into their molecular conformations and interactions. This research is pivotal for understanding the physical and chemical properties of such compounds (Ketuly et al., 2010).
Carcinogenic Potential Studies
Research by Coombs (1999) has also explored the synthesis of related compounds to understand their potential carcinogenic properties. This is crucial for assessing the safety and possible risks associated with these compounds (Coombs, 1999).
Role in Corticosteroids and Ophthalmic Drugs
The compound's relevance in corticosteroids, specifically in ophthalmic applications, was studied by Shahid et al. (2017). They examined prednisolone acetate, a similar compound, to understand its crystal structure and electrostatic properties, which are vital for its therapeutic efficacy (Shahid et al., 2017).
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Properties
IUPAC Name |
(8S,9R,10S,13S,14S,16R,17S)-9-fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-15,23,25,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXSRLHFMBYUGH-JTOPXKGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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